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Introduction
TL02-59 is an orally active and selective N-phenylbenzamide inhibitor of the myeloid Src-family

kinase Fgr.[1][2][3] It has demonstrated significant anti-leukemic activity in preclinical models of

acute myelogenous leukemia (AML).[1][4] TL02-59 potently suppresses the proliferation of

AML cells and induces apoptosis, showing a strong correlation between its efficacy and the

expression levels of Fgr.[1][2] Notably, its mechanism of action appears to be independent of

Flt3 mutational status, suggesting its potential utility in a broader range of AML subtypes.[1] In

a mouse xenograft model of AML, oral administration of TL02-59 has been shown to eliminate

leukemic cells from the spleen and peripheral blood while significantly reducing bone marrow

engraftment.[1][4] These application notes provide detailed protocols for the oral gavage

administration of TL02-59 in mice for xenograft studies, based on available preclinical data.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of TL02-59.

Table 1: In Vitro Potency of TL02-59
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Target IC50 (nM)

Fgr 0.03[3]

Lyn 0.1[3]

Hck 160[3]

Table 2: In Vivo Efficacy of TL02-59 in MV4-11 AML Xenograft Model

Dose (mg/kg)
Administration
Route

Dosing
Schedule

Mouse Model Outcome

1 Oral Gavage Daily for 3 weeks NSG

20% reduction in

bone marrow

engraftment,

50% reduction in

spleen

engraftment,

70% reduction in

peripheral blood

leukemic cells.[1]

10 Oral Gavage Daily for 3 weeks NSG

60% reduction in

bone marrow

engraftment,

complete

eradication of

leukemic cells

from spleen and

peripheral blood.

[1][4]

Table 3: Pharmacokinetic Profile of TL02-59 in Mice

Parameter Intravenous (IV) Oral (p.o.)

Half-life (t1/2) 5.7 hours[3][5] 6.5 hours[3][5]
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Signaling Pathway
TL02-59 selectively inhibits Fgr, a Src-family kinase. In AML, Src-family kinases can contribute

to proliferative and survival signaling through various downstream pathways, including the

PI3K/AKT/mTOR and MAPK/ERK pathways. The diagram below illustrates the putative

signaling pathway affected by TL02-59.
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Caption: Putative signaling pathway inhibited by TL02-59.
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Experimental Protocols
Vehicle Formulation for Oral Gavage
Due to the likely hydrophobic nature of N-phenylbenzamide kinase inhibitors, a multi-

component vehicle is recommended to ensure a stable and homogenous suspension for

accurate dosing.

Materials:

TL02-59 powder

Dimethyl sulfoxide (DMSO)

PEG300 (Polyethylene glycol 300)

Tween-80 (Polysorbate 80)

Sterile saline (0.9% NaCl)

Sterile microcentrifuge tubes

Vortex mixer

Sonicator

Procedure:

Preparation of Vehicle: A common vehicle for similar small molecule inhibitors consists of

10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

Dissolution of TL02-59:

Accurately weigh the required amount of TL02-59 powder.

Dissolve the TL02-59 in DMSO first.

Add PEG300 and vortex thoroughly.
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Add Tween-80 and vortex again.

Finally, add the sterile saline to reach the final volume and concentration.

Sonicate the mixture if necessary to achieve a clear solution or a fine, homogenous

suspension.

Storage: It is recommended to prepare the formulation fresh daily. If storage is necessary, it

should be done at 4°C for a short period, and the solution should be vortexed thoroughly

before each use.

Oral Gavage Protocol for Mice
This protocol is a general guideline and should be adapted based on institutional animal care

and use committee (IACUC) regulations.

Materials:

TL02-59 formulated in the appropriate vehicle

Sterile oral gavage needles (20-22 gauge, 1.5 inches long with a ball tip)

Sterile syringes (1 mL)

Animal scale

Personal Protective Equipment (PPE): gloves, lab coat, eye protection

Procedure:

Animal Weighing: Accurately weigh each mouse to calculate the precise volume of the TL02-
59 formulation to be administered. The maximum recommended volume for oral gavage in

mice is 10 mL/kg.

Dose Calculation: Calculate the required volume for each mouse based on its weight and the

desired dose (e.g., 1 mg/kg or 10 mg/kg).
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Syringe Preparation: Draw the calculated volume of the TL02-59 formulation into a sterile

syringe fitted with a gavage needle. Ensure there are no air bubbles.

Animal Restraint: Firmly grasp the mouse by the scruff of the neck to immobilize its head and

straighten the neck and esophagus.

Gavage Needle Insertion:

Gently insert the gavage needle into the mouth, slightly to one side of the incisors.

Advance the needle along the roof of the mouth and down the esophagus. The needle

should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

Dose Administration: Once the needle is correctly positioned in the esophagus (pre-

measured to the approximate length of the stomach), slowly depress the syringe plunger to

deliver the formulation.

Needle Withdrawal: After administration, gently and slowly withdraw the gavage needle.

Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of

distress, such as labored breathing or lethargy, for at least 10-15 minutes after the

procedure.

MV4-11 Xenograft Model Protocol
This protocol is based on studies using the MV4-11 AML cell line in immunocompromised mice.

Materials:

MV4-11 human AML cell line

Appropriate cell culture medium (e.g., IMDM with 10% FBS)

Sterile phosphate-buffered saline (PBS)

Matrigel (optional, can improve initial tumor take)
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Immunocompromised mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks

old)

Sterile syringes (1 mL) and needles (27-gauge)

Calipers for tumor measurement

Anesthetic (e.g., isoflurane)

Experimental Workflow:

Experiment Setup Monitoring & Treatment Endpoint Analysis

1. MV4-11 Cell Culture 2. Cell Preparation &
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3. Subcutaneous
Injection

4. Tumor Growth
Monitoring 5. Randomization 6. TL02-59 Oral Gavage 7. Endpoint Analysis
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Click to download full resolution via product page

Caption: Workflow for TL02-59 xenograft study.

Procedure:

Cell Culture: Culture MV4-11 cells in the recommended medium until they reach the

logarithmic growth phase.

Cell Preparation:

Harvest the cells and wash them with sterile PBS.

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x

10^7 cells/mL. This will allow for an injection of 2 x 10^6 cells in 100 µL.

Tumor Implantation:

Anesthetize the NSG mice.

Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
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Tumor Growth Monitoring:

Monitor the mice regularly for tumor formation.

Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3

times per week.

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

Randomization and Treatment:

When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the

mice into treatment and control groups.

Begin oral gavage with TL02-59 (e.g., 1 mg/kg or 10 mg/kg daily) or the vehicle control.

Endpoint:

Continue treatment for the specified duration (e.g., 3 weeks).

Monitor tumor growth and body weight throughout the study.

At the end of the study, euthanize the mice and collect tumors and other relevant tissues

(spleen, peripheral blood, bone marrow) for further analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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